2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-phenylsulfanylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNOS/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPXLHRUYZOFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Chloroacetyl chloride reacts with 2-(phenylsulfanyl)ethylamine in a 1:1 molar ratio under inert conditions. The amine’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion and forming the acetamide bond. A base, such as triethylamine or sodium bicarbonate, is employed to neutralize the generated hydrochloric acid, shifting the equilibrium toward product formation.
Representative Equation:
$$
\text{ClCH}2\text{C(O)Cl} + \text{HSCH}2\text{CH}2\text{NH}2 \rightarrow \text{ClCH}2\text{C(O)NHCH}2\text{CH}_2\text{SPh} + \text{HCl}
$$
Solvent Systems and Temperature Control
Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred due to their ability to dissolve both reactants and stabilize ionic intermediates. Reactions are typically conducted at 0–25°C to minimize side reactions such as hydrolysis of chloroacetyl chloride.
Table 1: Laboratory-Scale Reaction Conditions
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility of reagents |
| Temperature | 0–5°C | Reduces byproduct formation |
| Base | Triethylamine | Efficient HCl neutralization |
| Reaction Time | 2–4 hours | Ensures completion |
Industrial Production Methods
Industrial synthesis prioritizes scalability, cost efficiency, and safety. Continuous flow reactors have emerged as superior to batch reactors for large-scale production of this compound.
Continuous Flow Synthesis
In a patented method, chloroacetyl chloride and 2-(phenylsulfanyl)ethylamine are fed into a tubular reactor at controlled flow rates. The base (e.g., aqueous NaOH) is introduced downstream to quench HCl. This approach enhances heat transfer and reduces residence time, achieving yields exceeding 85%.
Table 2: Industrial Process Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Reactor Type | Tubular Flow Reactor | Enhances mixing and heat control |
| Temperature | 20–30°C | Balances reaction rate and safety |
| Pressure | Atmospheric | Simplifies equipment design |
| Throughput | 50–100 L/h | Matches demand for bulk production |
Catalyst Innovations
Recent patents disclose the use of Lewis acids like aluminum trichloride (AlCl₃) to accelerate the acylation step. For example, AlCl₃ (2.0–2.5 equiv) reduces reaction time by 40% compared to base-only systems.
Purification and Isolation
Crude product purification is critical for obtaining pharmaceutical-grade material.
Recrystallization
The compound is recrystallized from ethanol-water mixtures (3:1 v/v), yielding white crystals with >98% purity. Impurities such as unreacted amine or dimerized byproducts are removed through successive washes with cold hexane.
Chromatographic Techniques
Flash column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (1:4) eluent resolves stereochemical impurities, particularly in batches intended for enantioselective studies.
Comparative Analysis with Analogous Compounds
The synthesis of this compound shares similarities with related chloroacetamides but differs in key aspects:
Table 3: Synthesis Comparison with Analogues
| Compound | Key Difference | Yield (%) |
|---|---|---|
| 2-Chloro-N-(2-ethylphenyl)acetamide | Requires higher temps (40–50°C) | 78 |
| N-(2,6-Dimethylphenyl)acetamide | Uses microwave-assisted synthesis | 92 |
| Target Compound | Low-temp, base-catalyzed | 88 |
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles.
Oxidation: The sulfur atom in the phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones are common products.
Reduction: Various reduced derivatives of the original compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide serves as a valuable reagent in organic synthesis. Its applications include:
- Reagent in Organic Synthesis : This compound is utilized as a building block for synthesizing more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions and oxidation processes, leading to the formation of sulfoxides and sulfones.
- Ligand in Catalysis : The compound can act as a ligand in catalytic processes, facilitating the formation of new chemical bonds and enhancing reaction efficiencies .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed |
|---|---|
| Nucleophilic Substitution | Various substituted acetamides |
| Oxidation | Sulfoxides, sulfones |
| Reduction | Corresponding amines |
Biology
In biological research, this compound is investigated for its potential roles in proteomics and biochemical pathways:
- Proteomics Research : The compound is employed to study protein interactions and functions by targeting sulfhydryl groups within proteins. This interaction can lead to significant changes in protein functionality, making it a crucial tool for understanding cellular processes .
- Biochemical Pathways : It is hypothesized that the compound may bind covalently to enzymes or coenzymes containing sulfhydryl groups, thereby affecting metabolic pathways. Such interactions could provide insights into enzyme inhibition or activation mechanisms.
Case Study: Antimicrobial Activity
A study conducted on various N-substituted phenyl-2-chloroacetamides, including derivatives of this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted that compounds with specific substituents on the phenyl ring exhibited enhanced lipophilicity, facilitating their penetration through bacterial membranes .
Medicine
The medicinal applications of this compound are also noteworthy:
- Therapeutic Potential : Due to its unique structural properties, this compound is being explored as a potential drug candidate for various therapeutic applications. Early studies suggest that it may have efficacy against certain pathogens and could be developed further for clinical use .
- Molecular Mechanism : The mechanism of action primarily revolves around its interaction with biological targets at the molecular level. It may influence gene expression and protein activity through binding interactions, which could lead to therapeutic effects .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals:
- Chemical Intermediates : The compound plays a role in the synthesis of various chemical intermediates used in producing fine chemicals. Its versatility makes it an essential component in developing new materials and chemicals for industrial purposes .
Table 2: Industrial Applications of this compound
| Application Type | Description |
|---|---|
| Specialty Chemicals | Used in the production of fine chemicals |
| Chemical Intermediates | Essential for synthesizing various products |
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also interact with proteins, affecting their structure and function . The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) 2-Chloro-N-phenylacetamide (N-PCA)
- Structure : Lacks the ethylsulfanyl bridge, with a direct phenyl group attached to the acetamide nitrogen.
- Properties : Exhibits antiparallel conformation of N–H and C=O bonds, forming intermolecular N–H⋯O hydrogen bonds in crystal structures. The dihedral angle between the phenyl ring and the acetamide group is 16.0°, contrasting with the bent conformation induced by the ethylsulfanyl group in the main compound .
- Applications: Serves as an intermediate in synthesizing quinolin-8-yloxy acetamides and piperazinediones .
b) 2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Substitutes the phenyl group with a 4-fluorophenyl ring.
- Properties : The electron-withdrawing fluorine atom enhances polarity and alters hydrogen-bonding patterns. Intramolecular C–H⋯O interactions and intermolecular N–H⋯O bonds stabilize the crystal lattice .
- Reactivity : Fluorine's electronegativity may increase electrophilicity at the chloroacetamide site, influencing crosslinking efficiency in peptide stapling compared to the phenylsulfanyl analogue.
c) 2-Chloro-N-(2-methylphenylsulfonyl)acetamide
- Structure : Replaces the ethylsulfanyl group with a sulfonyl (–SO₂–) linker.
- Properties : The sulfonyl group induces a bent molecular conformation (C1–S1–N1–C7 torsion angle = -67.0°) and facilitates intermolecular N–H⋯O(S) hydrogen bonds. This contrasts with the more flexible ethylsulfanyl bridge in the main compound .
- Applications : Sulfonamide derivatives are explored for polymorphism studies due to diverse hydrogen-bonding motifs .
Variations in the Alkyl Chain and Heterocyclic Moieties
a) 2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide
- Structure : Features a 4-fluorophenyl ethyl group instead of phenylsulfanyl ethyl.
- Properties: The ethyl spacer increases flexibility, while the fluorine atom enhances lipophilicity (logP ~2.5).
b) 2-Chloro-N-(benzothiazol-2-yl)acetamide
- Structure : Incorporates a benzothiazole ring, replacing the phenylsulfanyl ethyl group.
- Properties : The benzothiazole moiety enhances π-π stacking and hydrogen-bonding capabilities. Derivatives exhibit anticancer activity, with IC₅₀ values in the low micromolar range against cell lines like HepG2 .
c) 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
- Structure : Substitutes the phenylsulfanyl group with a pyridinyl-thioether linkage.
- Properties: The pyridine ring and styryl groups confer fluorescence properties, making it suitable for optical applications. Synthesized via nucleophilic substitution in ethanol/sodium acetate .
Biological Activity
2-Chloro-N-[2-(phenylsulfanyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Acetamide Backbone : The acetamide structure is formed by reacting chloroacetyl chloride with an appropriate amine.
- Introduction of the Phenylsulfanyl Group : The phenylsulfanyl moiety is introduced through nucleophilic substitution reactions involving phenylthiol and a suitable electrophile.
- Purification : The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of acetamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for related compounds ranged from 1-8 µg/mL, suggesting a promising antibacterial profile for this compound as well .
Anticancer Properties
In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. Notably, compounds similar to this compound have been tested against triple-negative breast cancer cell lines (e.g., MDA-MB-231). These studies reported significant cytotoxic effects at concentrations as low as 1.52 µM, indicating a potential mechanism for inducing apoptosis in cancer cells .
The mechanisms underlying the biological activities of this compound likely involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Cellular Uptake : Research indicates that effective compounds are efficiently taken up by target cells, which enhances their therapeutic efficacy.
- Apoptosis Induction : Studies have shown that certain derivatives can significantly increase apoptotic markers in cancer cells, highlighting their potential as anticancer agents .
Case Studies
Several case studies illustrate the biological efficacy of compounds related to this compound:
- Study on Anticancer Activity : A study evaluating the anticancer effects of thiazolone-sulfonamide derivatives found that specific analogues exhibited IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, a target implicated in tumor growth .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of phenylthioacetate derivatives, revealing significant activity against Gram-positive bacteria at concentrations comparable to established antibiotics .
Data Summary Table
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic substitution : React 2-(phenylsulfanyl)ethylamine with chloroacetyl chloride in a polar aprotic solvent (e.g., acetonitrile) under inert conditions. Use a weak base (e.g., K₂CO₃) to neutralize HCl byproducts .
- Optimization : Monitor reaction progress via TLC. Post-reaction, filter off salts and concentrate under reduced pressure. Purify via recrystallization (ethanol/water) or column chromatography .
- Yield factors : Excess chloroacetyl chloride (1.5–2 eq) improves conversion. Temperature control (25–40°C) minimizes side reactions like hydrolysis .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm backbone structure via ¹H/¹³C NMR. Key signals: δ ~4.2 ppm (CH₂Cl), δ ~3.5–3.8 ppm (SCH₂CH₂N), and δ ~7.3–7.5 ppm (aromatic protons) .
- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., C–H···O, N–H···O) to validate stereochemistry .
- HPLC : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/water) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data across studies?
- Approach :
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. Verify compound stability in assay buffers via LC-MS .
- Metabolite screening : Identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to isolate potency variations due to impurities or assay conditions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methods :
- Molecular docking : Use AutoDock Vina to simulate binding to sulfhydryl-containing enzymes (e.g., glutathione S-transferase). Validate poses with MD simulations (NAMD/GROMACS) .
- Quantum mechanics : Calculate electrostatic potential surfaces (Gaussian 09) to identify nucleophilic/electrophilic sites for reactivity prediction .
Q. What reaction mechanisms underpin the synthesis of chloroacetamide derivatives?
- Insights :
- C-amidoalkylation : Chloroacetyl chloride reacts with amines via a two-step mechanism: (1) nucleophilic attack at the carbonyl carbon, (2) HCl elimination .
- Solvent effects : Polar aprotic solvents (DMF, acetonitrile) stabilize transition states, accelerating acylation .
- Byproduct analysis : Monitor for dichloroacetamide impurities via GC-MS if excess chloroacetyl chloride is used .
Q. How does polymorphism affect the compound’s crystallographic and pharmacological properties?
- Findings :
- Hydrogen bonding : Intramolecular N–H···O and C–H···Cl interactions stabilize specific conformers, influencing crystal packing .
- Bioavailability : Polymorphs with higher solubility (e.g., metastable Form II) show enhanced dissolution rates in pharmacokinetic assays .
Q. What methodologies are used to study the compound’s pharmacokinetics and metabolism?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
